REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[C:10]([N+:15]([O-])=O)[CH:11]=[N:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]>CCOC(C)=O.[Pd]>[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[C:10]([NH2:15])[CH:11]=[N:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]
|
Type
|
CUSTOM
|
Details
|
to stir under H2 atmosphere for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask was purged with H2 three times
|
Type
|
CUSTOM
|
Details
|
The solids were removed from the EtOAc solution by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporation of EtOAc under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C2C=C(C=NC2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |